molecular formula C10H15NO3 B12831081 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol

Cat. No.: B12831081
M. Wt: 197.23 g/mol
InChI Key: KKAJRFBMDOSBMW-UHFFFAOYSA-N
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Description

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol is an organic compound that features a phenoxy group substituted with an amino group at the ortho position and a methoxy group at the para position

Preparation Methods

The synthesis of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol typically involves the reaction of 2-aminophenol with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol can be compared with similar compounds such as:

    1-(2-Amino-phenoxy)-2-methoxy-ethane: This compound has a shorter alkyl chain, which may affect its reactivity and interactions with biological targets.

    1-(2-Amino-phenoxy)-3-ethoxy-propan-2-ol: The ethoxy group can introduce different steric and electronic effects compared to the methoxy group, potentially altering the compound’s properties.

    1-(2-Amino-phenoxy)-3-methoxy-butan-2-ol: The longer alkyl chain can impact the compound’s solubility and overall reactivity.

Each of these compounds has unique features that can influence their applications and effectiveness in various contexts.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

1-(2-aminophenoxy)-3-methoxypropan-2-ol

InChI

InChI=1S/C10H15NO3/c1-13-6-8(12)7-14-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7,11H2,1H3

InChI Key

KKAJRFBMDOSBMW-UHFFFAOYSA-N

Canonical SMILES

COCC(COC1=CC=CC=C1N)O

Origin of Product

United States

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